molecular formula C3H2Br2N2O B587541 Dibromocyanoacetamide-13C3 CAS No. 1286131-38-1

Dibromocyanoacetamide-13C3

Cat. No. B587541
CAS RN: 1286131-38-1
M. Wt: 244.847
InChI Key: UUIVKBHZENILKB-VMIGTVKRSA-N
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Description

Dibromocyanoacetamide-13C3 is a labelled analogue of 2,2-Dibromo-2-cyanoacetamide, a chemical additive used to control bacterial contamination in ethanol fermentation . It is available for purchase as a certified reference material for highly accurate and reliable data analysis .


Molecular Structure Analysis

The molecular formula of this compound is C3H2Br2N2O, and its molecular weight is 244.85 . The structure of this compound is likely to be analyzed using techniques such as 13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy . This technique specifically targets the carbon nuclei within a molecule, providing valuable insights into its structure .

Scientific Research Applications

Synthesis of Novel Compounds

Research has shown the potential of using cyanoacetamide derivatives in the synthesis of a variety of heterocyclic compounds that bear biological activities. For example, Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to create antimicrobial agents. This study highlights the versatile synthesis routes starting from cyanoacetamide to produce 2-pyridone, chromene, hydrazone, pyrazole, thiazole, and thiophene derivatives, demonstrating the broad utility of cyanoacetamide derivatives in medicinal chemistry (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Metabolic Studies

In the field of metabolic studies, particularly those involving 13C labeling, cyanoacetamide derivatives have been utilized to study metabolic fluxes and pathways. For instance, studies on cerebral metabolism using 13C Nuclear Magnetic Resonance (NMR) have explored the metabolic interactions between neurons and glia, providing insights into brain energy metabolism and neurotransmitter cycling. These studies make use of 13C-labeled substrates, including cyanoacetamide derivatives, to trace metabolic pathways and quantify fluxes through various metabolic cycles, such as the tricarboxylic acid cycle and the glutamate-glutamine cycle in the brain (Patel et al., 2010; Gruetter et al., 2003).

Neuroscientific Applications

Furthermore, 13C-labeled cyanoacetamide derivatives have been instrumental in neuroscientific research, enabling the study of neurotransmitter systems, energy metabolism, and the effects of various compounds on brain function. For instance, research utilizing 13C MRS (Magnetic Resonance Spectroscopy) has provided valuable data on how the brain metabolizes different substrates and the implications for diseases such as schizophrenia and epilepsy (Sibson et al., 2001; Kondziella et al., 2006).

Industrial Applications

In industrial microbiology, 13C labeling studies have facilitated the monitoring of metabolic fluxes in microorganisms during the production of amino acids like L-lysine. This has implications for optimizing fermentation processes and enhancing production yields. The novel Sensor Reactor approach, combined with 13C-labeled cyanoacetamide derivatives, allows for detailed flux analysis during industrial-scale fermentations, marking a significant advancement in biotechnological research and production efficiency (Drysch et al., 2003).

properties

IUPAC Name

2-(azanylidyne(113C)methyl)-2,2-dibromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Br2N2O/c4-3(5,1-6)2(7)8/h(H2,7,8)/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIVKBHZENILKB-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C(=O)N)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](#N)[13C]([13C](=O)N)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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